
Hexachlorocyclohexene
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Overview
Description
Hexachlorocyclohexene is a polyhalogenated organic compound with the chemical formula C6H6Cl6. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the individual chlorine substituents on the cyclohexane ring. This compound has been used as a model for analyzing the effects of different geometric positions of large atoms with dipolar bonds on the stability of the cyclohexane conformation .
Preparation Methods
Hexachlorocyclohexene is synthesized through the chlorination of benzene under radical addition conditions. The process involves three successive radical dichlorination steps. The reaction can be represented as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ] This reaction destroys the aromaticity of the benzene ring, and the addition of chlorine molecules is rapid compared to the first step . Industrial production of this compound involves the photochemical chlorination of benzene under UV radiation .
Chemical Reactions Analysis
Hexachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclohexanes.
Substitution: Electrophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Hexachlorocyclohexane (HCH) is a chemical compound with various applications, primarily as an insecticide. Technical-grade HCH is a mixture of several isomers, including alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) forms, which differ in the spatial arrangement of chlorine atoms around the cyclohexane ring . The gamma (γ) isomer, known as lindane, is the most insecticidal form .
Insecticide
HCH has been widely used as an insecticide, especially for controlling cotton insects . It has also been used to control leafhoppers and stem borers in lowland rice . Additionally, HCH can be used as a seed treatment to reduce wireworm damage in winter and spring-sown cereals and to control pests of cereals, sugar beets, and oilseed rape .
However, because of health concerns, the use of HCH has declined, and it is even prohibited in some countries .
Other Applications
Beyond its primary use as an insecticide, HCH has found some use in research. It has been used to study the microbial degradation of pesticides in contaminated sites .
Environmental Contamination
The application of HCH has led to water contamination when directly applied to control mosquitoes .
Health Effects
Accidental ingestion of food contaminated with HCH has resulted in poisonings . Exposure to toxic amounts of HCH can lead to blood disorders, dizziness, and headaches . In instances of swallowing large amounts, seizures and death have been reported . HCH can be stored in fat and has been detected in skin lipids and breast milk . Studies in rats have shown that HCH can cross the placenta and be transferred from mother to newborns via milk, leading to neurological and hormonal effects . The International Agency for Research on Cancer (IARC) has classified HCH (all isomers) as possibly carcinogenic to humans .
Metabolism and Excretion
Mechanism of Action
Hexachlorocyclohexene exerts its effects through various mechanisms. For example, lindane, a derivative of this compound, acts as a neurotoxin by interfering with gamma-aminobutyric acid (GABA) neurotransmitter function. It interacts with the GABA receptor-chloride channel complex at the picrotoxin binding site, affecting the nervous system . The molecular targets and pathways involved include the GABA receptor and associated ion channels .
Comparison with Similar Compounds
Hexachlorocyclohexene can be compared with other similar compounds, such as:
Hexachlorocyclohexane: This compound has several isomers, including alpha, beta, gamma, and delta isomers.
Chlorobenzene: Produced through electrophilic chlorination of benzene, chlorobenzene is less chlorinated compared to this compound.
This compound is unique due to its multiple stereoisomers and its use as a model compound for studying the effects of geometric positions of large atoms on cyclohexane conformation .
Properties
CAS No. |
58264-17-8 |
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Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-3-1-2-5(9,10)6(11,12)4(3)8/h1-2H2 |
InChI Key |
ZRKVSJXJKCVUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=C1Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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